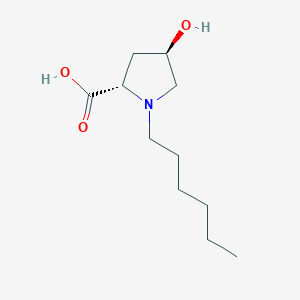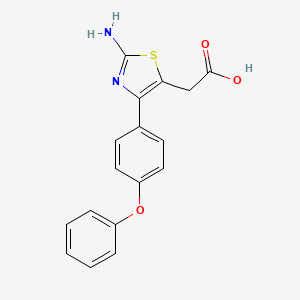
2-(2-Amino-4-(4-phenoxyphenyl)thiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-4-(4-phenoxyphenyl)thiazol-5-yl)acetic acid is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
The synthesis of 2-(2-Amino-4-(4-phenoxyphenyl)thiazol-5-yl)acetic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of chlorinated or brominated ethyl acetoacetate, which is condensed with thiourea, followed by hydrolysis to yield the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
2-(2-Amino-4-(4-phenoxyphenyl)thiazol-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-4-(4-phenoxyphenyl)thiazol-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in biological research.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: The compound can be used in the production of dyes, biocides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 2-(2-Amino-4-(4-phenoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
2-(2-Amino-4-(4-phenoxyphenyl)thiazol-5-yl)acetic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: Another antineoplastic drug.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities
Eigenschaften
Molekularformel |
C17H14N2O3S |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-[2-amino-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H14N2O3S/c18-17-19-16(14(23-17)10-15(20)21)11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19)(H,20,21) |
InChI-Schlüssel |
CEXYRFGDYHMRNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(SC(=N3)N)CC(=O)O |
Löslichkeit |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
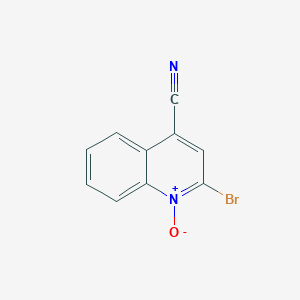
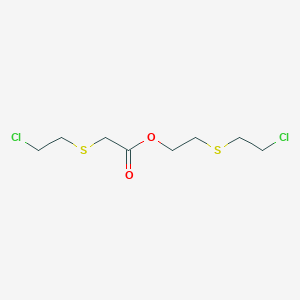
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)

![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
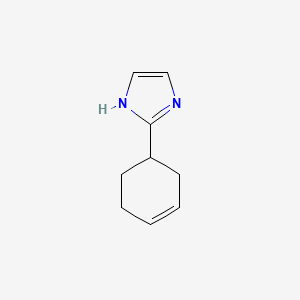
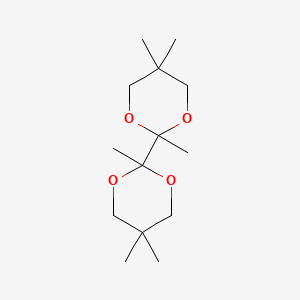
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)

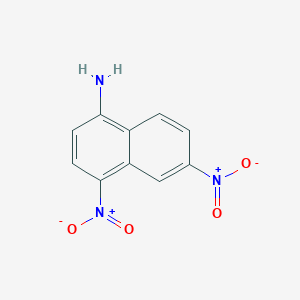
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)
